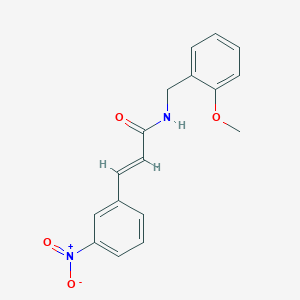![molecular formula C22H32N2O3 B5617024 1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-2-(2-phenylethyl)piperidine](/img/structure/B5617024.png)
1-{[1-(methoxyacetyl)-4-piperidinyl]carbonyl}-2-(2-phenylethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions that introduce specific functional groups to achieve the desired molecular structure. For example, the synthesis of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides involves the addition of various substituted groups, showcasing the versatility of piperidine synthesis methods (Yang et al., 2009). Similarly, sila-analogues of selective σ ligands demonstrate the synthesis of piperidine derivatives with silicon replacing the carbon spirocenter, indicating the structural flexibility and synthetic adaptability of piperidine compounds (Tacke et al., 2003).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized using various analytical techniques, such as X-ray crystallography, NMR, MS, and IR. Studies on compounds like bis[1-phenethyl-4-hydroxy-4-(3-fluorophenyl) piperidinium hydrochloride] provide detailed insights into the stereo structure and molecular conformation, including hydrogen bonding and molecular geometry (Yang et al., 2009). These analyses are crucial for understanding the compound's chemical behavior and potential interactions with biological systems.
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, reflecting their reactivity and functional group transformations. Anodic methoxylation of piperidine derivatives, for example, illustrates the conditions under which methoxylation occurs and the influence of substituents and anodes on the reaction outcome (Golub & Becker, 2015). Such reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Physical Properties Analysis
The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The crystal and molecular structure analysis of compounds like (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, stabilized by hydrogen bonding and C-H…π interactions, provides insights into the factors affecting the compound's physical properties (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including acidity, basicity, nucleophilicity, and electrophilicity, are determined by their functional groups and molecular structure. Studies on the synthesis and characterization of compounds like 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)-3,5-dicarbonitrile pyridine contribute to understanding the chemical behavior and reactivity of piperidine-based molecules (Feng, 2011).
Propiedades
IUPAC Name |
2-methoxy-1-[4-[2-(2-phenylethyl)piperidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c1-27-17-21(25)23-15-12-19(13-16-23)22(26)24-14-6-5-9-20(24)11-10-18-7-3-2-4-8-18/h2-4,7-8,19-20H,5-6,9-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAFBMUOGMXRDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)C(=O)N2CCCCC2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(Methoxyacetyl)-4-piperidinyl]carbonyl}-2-(2-phenylethyl)piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5616944.png)
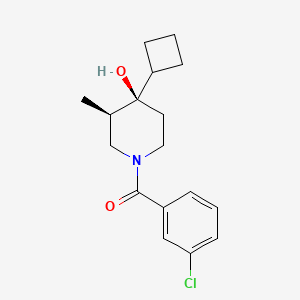
![4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-N,N-dimethylaniline](/img/structure/B5616961.png)

![3-methyl-6-[5-(1-propoxyethyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5616973.png)
![methyl 5-[(2-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5616996.png)
![4-[(3-allyl-2-hydroxybenzyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5617002.png)
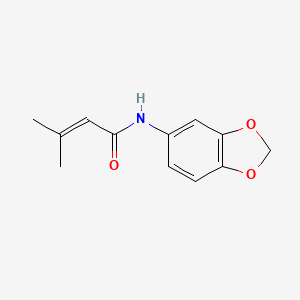
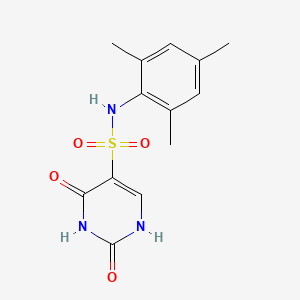
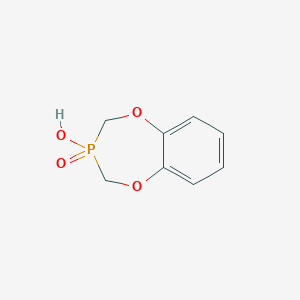
![5-acetyl-1'-isonicotinoyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5617016.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5617031.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(4-oxo-1,4-dihydro-2-quinolinyl)carbonyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5617037.png)
